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For Researchers, Scientists, and Drug Development Professionals

Tyrphostin AG 568 is a member of the tyrphostin family of synthetic protein tyrosine kinase

inhibitors. It is primarily recognized for its inhibitory activity against the p210bcr-abl tyrosine

kinase, a key driver in chronic myelogenous leukemia (CML).[1] This guide provides a

comparative analysis of Tyrphostin AG 568's known primary target and discusses the potential

for off-target inhibition based on the characteristics of the broader tyrphostin family.

Data Presentation
While Tyrphostin AG 568 is established as a potent inhibitor of the p210bcr-abl kinase, a

comprehensive public database of its inhibitory activity against a wide panel of kinases is not

currently available.[2][3] This contrasts with other members of the tyrphostin family, for which

more extensive selectivity data has been published. For context, the table below includes data

for other notable tyrphostins to illustrate the potential for cross-reactivity within this class of

compounds.
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Compound Primary Target(s)
Other Kinases
Inhibited

IC50 Values

Tyrphostin AG 568 p210bcr-abl
Not extensively

profiled
Not widely reported

Tyrphostin AG 490 Jak2, Jak3 EGFR, ErbB2

Jak2: 10 µM, Jak3: 20

µM, EGFR: 2 µM,

ErbB2: 13.5 µM[4]

Tyrphostin AG 1478 EGFR (ErbB1) ErbB4
~3 nM (in vitro for

EGFR)[5]

Tyrphostin A8 (AG10) Unknown
Calcineurin

(phosphatase)
21 µM[6]

Tyrphostin A23

(AG18)
EGFR

Calcineurin

(phosphatase)
62 µM[6]

Tyrphostin A48

(AG112)
Unknown

Calcineurin

(phosphatase)
30 µM[6]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the

enzyme by 50%.

The data on other tyrphostins suggests that while they have primary targets, they can also

inhibit other kinases, often with varying potency. For instance, Tyrphostin AG 490 inhibits both

Janus kinases (Jak2, Jak3) and receptor tyrosine kinases (EGFR, ErbB2).[4] Furthermore,

some tyrphostins have been shown to inhibit serine/threonine phosphatases like calcineurin,

indicating that off-target effects are not limited to the kinase family.[6]

Signaling Pathways and Inhibition
The primary target of Tyrphostin AG 568, the p210bcr-abl fusion protein, is a constitutively

active tyrosine kinase that drives the proliferation of hematopoietic cells in CML. Its inhibition is

a key therapeutic strategy.
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Caption: Inhibition of p210bcr-abl by Tyrphostin AG 568.

Given the inhibitory patterns of other tyrphostins, it is plausible that Tyrphostin AG 568 could

affect other signaling pathways. For example, if it were to inhibit EGFR, as seen with Tyrphostin

AG 490, it would impact pathways controlling cell growth and differentiation.

Experimental Protocols
To assess the inhibitory activity of Tyrphostin AG 568 against its primary target and to screen

for off-target effects, a variety of in vitro kinase assays can be employed. Below are

generalized protocols for such experiments.

In Vitro Kinase Inhibition Assay (General Protocol)
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This protocol can be adapted to measure the IC50 of Tyrphostin AG 568 against p210bcr-abl

or other kinases of interest.

1. Materials:

Recombinant human p210bcr-abl kinase domain

Specific peptide substrate for the kinase

Tyrphostin AG 568 stock solution (in DMSO)

ATP (Adenosine triphosphate)

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

384-well plates

Plate reader

2. Procedure:

Prepare serial dilutions of Tyrphostin AG 568 in the kinase reaction buffer.

Add the kinase, peptide substrate, and Tyrphostin AG 568 dilutions to the wells of a 384-

well plate.

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of phosphorylated substrate using a suitable

detection method.

Plot the percentage of kinase inhibition against the logarithm of the Tyrphostin AG 568
concentration to determine the IC50 value.
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Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Assay for p210bcr-abl Inhibition
This method assesses the ability of Tyrphostin AG 568 to inhibit p210bcr-abl activity within a

cellular context.

1. Materials:

K562 cell line (human CML cells expressing p210bcr-abl)

Cell culture medium and supplements

Tyrphostin AG 568

Lysis buffer

Antibodies: anti-phospho-CrkL (a downstream target of Bcr-Abl) and anti-total-CrkL

SDS-PAGE and Western blotting reagents

2. Procedure:

Culture K562 cells to the desired density.

Treat cells with varying concentrations of Tyrphostin AG 568 for a specified duration.
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Lyse the cells and determine the protein concentration of the lysates.

Separate protein lysates by SDS-PAGE and transfer to a membrane.

Probe the membrane with anti-phospho-CrkL antibody.

Strip and re-probe the membrane with an anti-total-CrkL antibody for loading control.

Quantify the band intensities to determine the inhibition of Bcr-Abl activity.

Conclusion
Tyrphostin AG 568 is a known inhibitor of the p210bcr-abl tyrosine kinase. While its primary

target is well-established, a comprehensive selectivity profile across the human kinome is not

publicly available. Based on the behavior of other tyrphostin compounds, it is reasonable to

assume that Tyrphostin AG 568 may have off-target effects on other kinases. Researchers

using this compound should consider performing broader kinase profiling to fully characterize

its activity and ensure the specificity of their findings. The provided experimental protocols offer

a starting point for such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Tyrphostin AG 568: A Comparative Analysis of Kinase
Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683694#does-tyrphostin-ag-568-inhibit-other-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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